molecular formula C17H20F3NO4S B2765195 Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034455-22-4

Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B2765195
CAS RN: 2034455-22-4
M. Wt: 391.41
InChI Key: SQMWZJYKABAGTH-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features that are common in medicinal chemistry . It has a trifluoromethyl group, which is often used in pharmaceuticals to improve stability and lipophilicity . It also contains a benzyl group, a sulfonyl group, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the spirocyclic structure, the trifluoromethyl group, and the sulfonyl group . These features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

  • The molecule has been involved in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, demonstrating its utility as a novel class of dipeptide synthons for peptide synthesis, indicating its role in constructing complex peptide structures (Suter et al., 2000).
  • It has also been applied in regioselective cycloaddition reactions to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its versatility in forming diastereoisomeric mixtures through highly regioselective 1,3-dipolar cycloaddition processes (Molchanov & Tran, 2013).
  • Research on the reaction of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents to yield methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates or methyl 1-iodo-4,6-dioxo-5-azaspiro[2.4]heptane-1-carboxylates highlights its reactivity in producing isomeric mixtures (Molchanov et al., 2003).

Development of Novel Compounds

  • The chemical has been used in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, which are significant structural sub-units in various classes of bioactive compounds, illustrating its potential in medicinal chemistry applications (Santos et al., 2000).
  • It has facilitated the development of sulfonyl azides, demonstrating its application in the synthesis of valuable reagents for diazo transfer, which is crucial for producing a range of organic compounds with potential pharmaceutical applications (Katritzky et al., 2008).
  • Moreover, its use in copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides coupled with dearomatization to construct trifluoromethylated 2-azaspiro[4.5]decanes showcases its significance in creating structurally complex molecules with potential for biological activity (Han et al., 2014).

Future Directions

Future research could involve further studies on the synthesis and characterization of this compound, as well as investigations into its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action, efficacy, and safety .

properties

IUPAC Name

methyl 6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO4S/c1-25-15(22)14-10-16(14)6-8-21(9-7-16)26(23,24)11-12-2-4-13(5-3-12)17(18,19)20/h2-5,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWZJYKABAGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

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